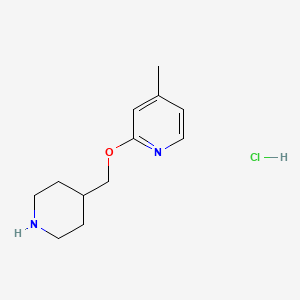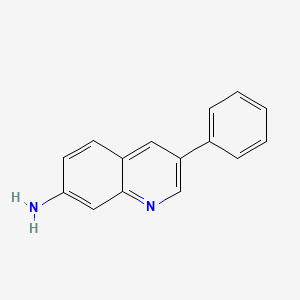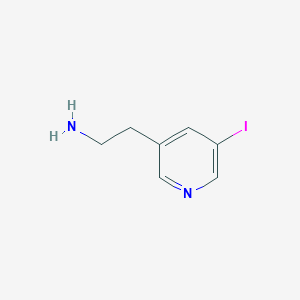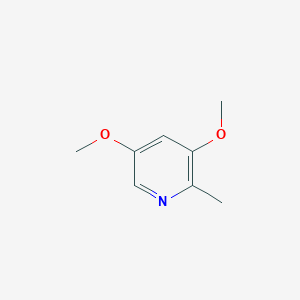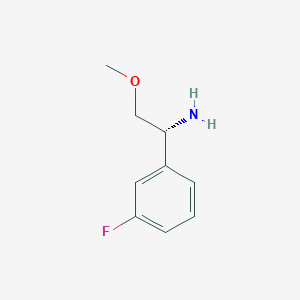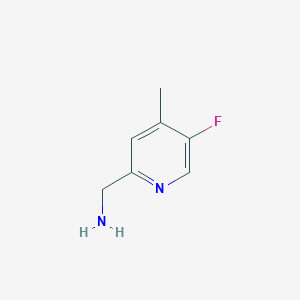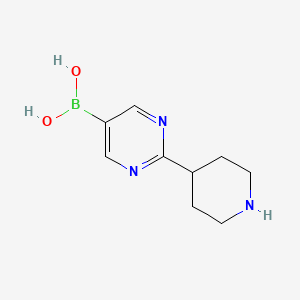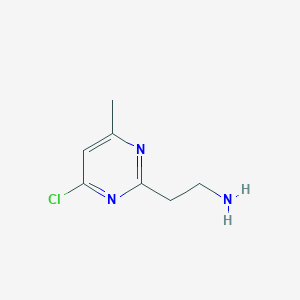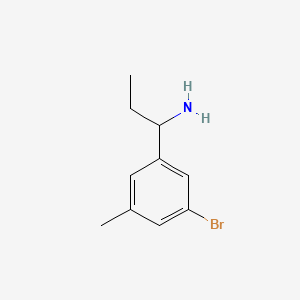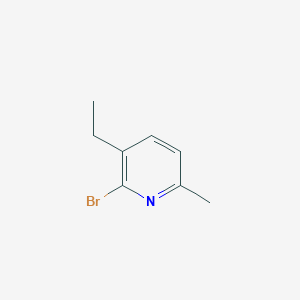
2-Bromo-3-ethyl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-ethyl-6-methylpyridine is a halogenated pyridine derivative Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-ethyl-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 3-ethyl-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to higher purity and reduced production costs. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-ethyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
2-Bromo-3-ethyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-ethyl-6-methylpyridine depends on its specific application. In general, the bromine atom can act as a leaving group, facilitating various chemical transformations. The ethyl and methyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
3-Bromo-2-methylpyridine: The position of the bromine and methyl groups differs, affecting its chemical behavior.
2-Chloro-3-ethyl-6-methylpyridine: The chlorine atom provides different reactivity compared to bromine.
Uniqueness
2-Bromo-3-ethyl-6-methylpyridine is unique due to the specific arrangement of bromine, ethyl, and methyl groups on the pyridine ring
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-3-7-5-4-6(2)10-8(7)9/h4-5H,3H2,1-2H3 |
InChI Key |
AMICQAVTBPRALW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


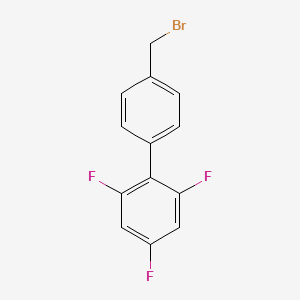

![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
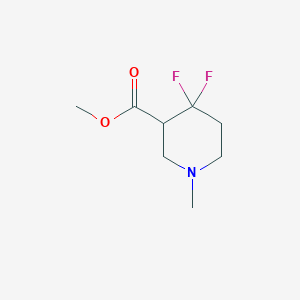
![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)
